molecular formula C16H18N2O2 B1338968 (2S,5S)-(-)-5-Benzyl-3-methyl-2-(5-methyl-2-furyl)-4-imidazolidinone CAS No. 415678-40-9

(2S,5S)-(-)-5-Benzyl-3-methyl-2-(5-methyl-2-furyl)-4-imidazolidinone

Cat. No. B1338968
M. Wt: 270.33 g/mol
InChI Key: IQIMPHPFMHVWBZ-ZFWWWQNUSA-N
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Description

(2S,5S)-(-)-5-Benzyl-3-methyl-2-(5-methyl-2-furyl)-4-imidazolidinone, also known as BZMF, is a chiral imidazolidinone compound with a wide range of applications in the scientific research field. It is a chiral building block that is used in the synthesis of a variety of compounds with potential pharmaceutical and biological activities. BZMF is a useful tool for studying the stereoselectivity of reactions, as well as being a versatile building block for the synthesis of complex molecules.

Scientific Research Applications

Synthesis and Chemical Properties

A key area of research involving compounds related to (2S,5S)-(-)-5-Benzyl-3-methyl-2-(5-methyl-2-furyl)-4-imidazolidinone includes the synthesis and study of their chemical properties. For instance, studies have delved into the synthesis of various imidazole derivatives, including those with furyl and thienyl groups, exploring their electrophilic substitution reactions such as acylation, bromination, nitration, sulfonation, and hydroxymethylation (Vlasova et al., 2010). Similarly, the synthesis of imidazole derivatives and their reaction to various electrophilic reagents have been investigated, offering insights into the electron-withdrawing effects of imidazole substituents (Vlasova et al., 2014).

Antimicrobial and Antifungal Activities

Compounds structurally related to (2S,5S)-(-)-5-Benzyl-3-methyl-2-(5-methyl-2-furyl)-4-imidazolidinone have been synthesized and evaluated for their antimicrobial and antifungal activities. For example, a series of new 5-imino-4-thioxo-2-imidazolidinone derivatives showed significant activities against various microbial strains, highlighting the potential of these compounds in developing new antimicrobial agents (Ammar et al., 2016).

Anticancer Properties

Some derivatives of imidazolidinone have been synthesized and screened for their anticancer properties. For instance, novel N-benzyl aplysinopsin analogs showed potent growth inhibition against specific cancer cell lines, indicating the potential of these compounds as lead compounds for further optimization as antitumor agents (Penthala et al., 2011).

Antiviral and Antitumor Agents

The development of substituted 4-imidazolidinones as potential antiviral and antitumor agents has been a focus of research. New compounds synthesized in this class have been tested for their potential antiviral and antitumor activities, showing promising results in certain cases (Khodair & Bertrand, 1998).

properties

IUPAC Name

(2S,5S)-5-benzyl-3-methyl-2-(5-methylfuran-2-yl)imidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-11-8-9-14(20-11)15-17-13(16(19)18(15)2)10-12-6-4-3-5-7-12/h3-9,13,15,17H,10H2,1-2H3/t13-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQIMPHPFMHVWBZ-ZFWWWQNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2NC(C(=O)N2C)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)[C@H]2N[C@H](C(=O)N2C)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,5S)-(-)-5-Benzyl-3-methyl-2-(5-methyl-2-furyl)-4-imidazolidinone

CAS RN

415678-40-9
Record name (2S,5S)-(-)-5-Benzyl-3-methyl-2-(5-methyl-2-furyl)-4-imidazolidinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,5S)-(-)-5-Benzyl-3-methyl-2-(5-methyl-2-furyl)-4-imidazolidinone
Reactant of Route 2
(2S,5S)-(-)-5-Benzyl-3-methyl-2-(5-methyl-2-furyl)-4-imidazolidinone
Reactant of Route 3
(2S,5S)-(-)-5-Benzyl-3-methyl-2-(5-methyl-2-furyl)-4-imidazolidinone
Reactant of Route 4
(2S,5S)-(-)-5-Benzyl-3-methyl-2-(5-methyl-2-furyl)-4-imidazolidinone
Reactant of Route 5
Reactant of Route 5
(2S,5S)-(-)-5-Benzyl-3-methyl-2-(5-methyl-2-furyl)-4-imidazolidinone
Reactant of Route 6
(2S,5S)-(-)-5-Benzyl-3-methyl-2-(5-methyl-2-furyl)-4-imidazolidinone

Citations

For This Compound
2
Citations
MC Holland, F Meemken, A Baiker… - Journal of Molecular …, 2015 - Elsevier
A series of imidazolidinone and proline derivatives have been synthesised and tested with regard to their suitability for the chiral modification of platinum used for the asymmetric …
Number of citations: 16 www.sciencedirect.com
G Lelais, DWC MacMillan - Aldrichimica Acta, 2006 - macmillan.princeton.edu
2.1. First-Generation Imidazolidinone Catalyst 2.2. Second-Generation Imidazolidinone Catalysts 3. Cycloaddition Reactions 3.1. Diels–Alder Reaction 3.2.[3+ 2] Cycloaddition 3.3.[2+ 1…
Number of citations: 908 macmillan.princeton.edu

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